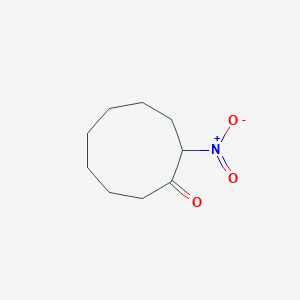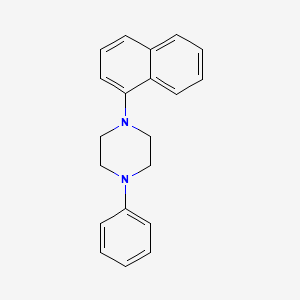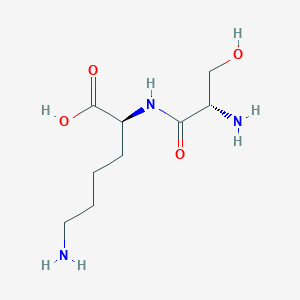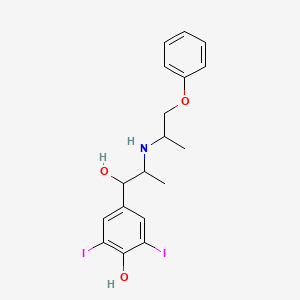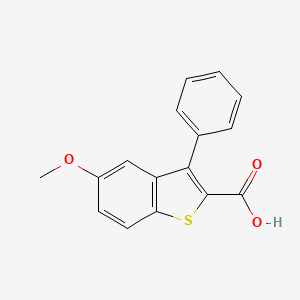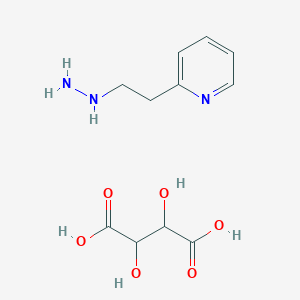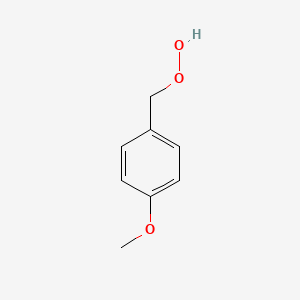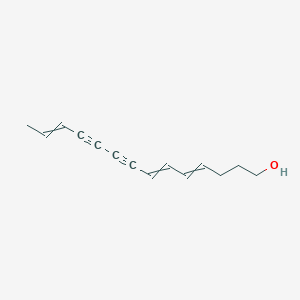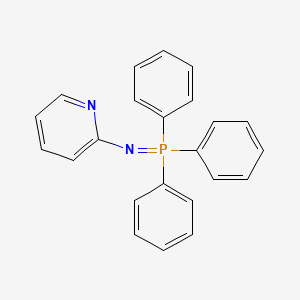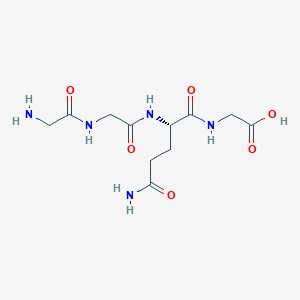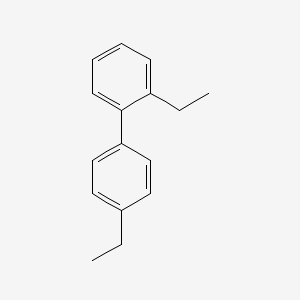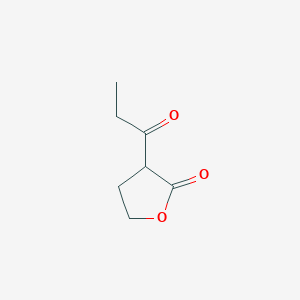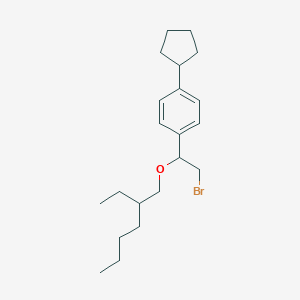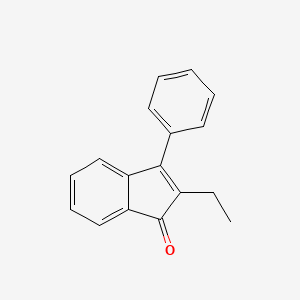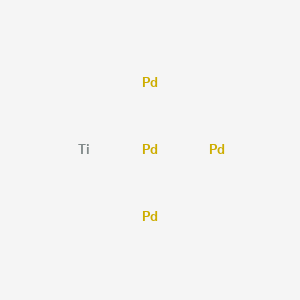
Palladium--titanium (4/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium–titanium (4/1) is an intermetallic compound composed of palladium and titanium in a 4:1 ratio. This compound is known for its unique properties, including high catalytic activity, excellent thermal stability, and resistance to corrosion. These characteristics make it a valuable material in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Palladium–titanium (4/1) can be synthesized through several methods, including:
Electroless Plating: This method involves the deposition of palladium nanoparticles on titanium plates.
Chemical Vapor Deposition: In this method, palladium and titanium precursors are vaporized and then deposited onto a substrate under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of palladium–titanium (4/1) typically involves large-scale chemical vapor deposition or electroless plating processes. These methods are optimized for high throughput and consistent quality, ensuring the production of palladium–titanium (4/1) with the desired properties for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Palladium–titanium (4/1) undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using hydrogen gas, leading to the formation of metallic palladium and titanium.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various metal salts for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include palladium oxide, titanium dioxide, metallic palladium, and modified palladium–titanium compounds with different metal substitutions .
Aplicaciones Científicas De Investigación
Palladium–titanium (4/1) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, such as hydrogenation, dehydrogenation, and carbon-carbon coupling reactions.
Biomedical Applications: Palladium–titanium (4/1) is explored for its potential in biomedical applications, including drug delivery systems and antimicrobial agents.
Environmental Remediation: The compound is used in environmental remediation processes to remove pollutants from water and air.
Energy Storage: Palladium–titanium (4/1) is investigated for its potential in energy storage applications, such as hydrogen storage and fuel cells.
Mecanismo De Acción
The mechanism of action of palladium–titanium (4/1) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactants through its active sites. The palladium atoms in the compound provide the necessary catalytic activity, while the titanium atoms enhance the stability and durability of the catalyst .
Comparación Con Compuestos Similares
Palladium–titanium (4/1) can be compared with other similar compounds, such as:
Palladium–silica: This compound also exhibits high catalytic activity but lacks the thermal stability and corrosion resistance of palladium–titanium (4/1).
Palladium–alumina: While palladium–alumina is effective in certain catalytic reactions, it does not offer the same level of durability and resistance to harsh conditions as palladium–titanium (4/1).
Palladium–magnesium oxide: This compound is used in specific catalytic applications but does not provide the same versatility and range of applications as palladium–titanium (4/1).
Conclusion
Palladium–titanium (4/1) is a versatile and valuable compound with a wide range of applications in catalysis, biomedical research, environmental remediation, and energy storage. Its unique properties, including high catalytic activity, thermal stability, and resistance to corrosion, make it a preferred choice for various scientific and industrial applications.
Propiedades
Número CAS |
12334-00-8 |
|---|---|
Fórmula molecular |
Pd4Ti |
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
palladium;titanium |
InChI |
InChI=1S/4Pd.Ti |
Clave InChI |
OIXDHNDBZMEEPA-UHFFFAOYSA-N |
SMILES canónico |
[Ti].[Pd].[Pd].[Pd].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


